molecular formula C11H7BrN2S2 B14206456 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-87-4

3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B14206456
CAS No.: 832696-87-4
M. Wt: 311.2 g/mol
InChI Key: ONWGKMMKYAXPOF-UHFFFAOYSA-N
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Description

3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a unique structure combining bromine, thiophene, and thieno[3,2-c]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine typically involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.

Mechanism of Action

The mechanism of action of 3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine
  • 3-Bromo-7-(furan-3-yl)thieno[3,2-c]pyridin-4-amine
  • 3-Bromo-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine

Uniqueness

3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.

Properties

CAS No.

832696-87-4

Molecular Formula

C11H7BrN2S2

Molecular Weight

311.2 g/mol

IUPAC Name

3-bromo-7-thiophen-3-ylthieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C11H7BrN2S2/c12-8-5-16-10-7(6-1-2-15-4-6)3-14-11(13)9(8)10/h1-5H,(H2,13,14)

InChI Key

ONWGKMMKYAXPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=C(C3=C2SC=C3Br)N

Origin of Product

United States

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